7-Hydrazinyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
7-Hydrazinyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological and pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been reported to exhibit antimicrobial activity and inhibit CDK2, a protein kinase involved in cell cycle regulation .
Mode of Action
For instance, some derivatives have been found to inhibit CDK2, thereby affecting cell cycle progression .
Biochemical Pathways
Given its potential antimicrobial activity and cdk2 inhibition, it may impact pathways related to microbial growth and cell cycle regulation .
Result of Action
Based on the reported activities of similar compounds, it may inhibit microbial growth and disrupt cell cycle progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydrazinyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with suitable reagents under controlled conditions . The reaction is often carried out in the presence of deep eutectic solvents (DES), which provide a benign environment, high yield, and scalable work-up procedure .
Industrial Production Methods
the use of DES and other green chemistry approaches can be adapted for large-scale synthesis to ensure environmentally friendly and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
7-Hydrazinyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The hydrazinyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
7-Hydrazinyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 7-Hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
7-Hydrazinyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine stands out due to its unique hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and drug development .
Properties
IUPAC Name |
(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5/c1-9-8-12(17-15)19-14(16-9)13(10(2)18-19)11-6-4-3-5-7-11/h3-8,17H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQHYYBIXUSPFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NN)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.